Bromoacetyl-4-aminohippuric acid

Description

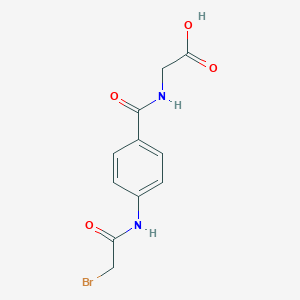

Structure

2D Structure

3D Structure

Properties

CAS No. |

158039-67-9 |

|---|---|

Molecular Formula |

C11H11BrN2O4 |

Molecular Weight |

315.12 g/mol |

IUPAC Name |

2-[[4-[(2-bromoacetyl)amino]benzoyl]amino]acetic acid |

InChI |

InChI=1S/C11H11BrN2O4/c12-5-9(15)14-8-3-1-7(2-4-8)11(18)13-6-10(16)17/h1-4H,5-6H2,(H,13,18)(H,14,15)(H,16,17) |

InChI Key |

UUZWTKPHANMVFF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)NC(=O)CBr |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)NC(=O)CBr |

Synonyms |

BrAcPAH bromoacetyl-4-aminohippuric acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to Bromoacetyl-4-aminohippuric acid

The primary route to this compound involves the acylation of the amino group of 4-aminohippuric acid with a bromoacetylating agent. This transformation requires careful consideration of reagents and conditions to ensure selective N-acylation without significant side reactions.

The introduction of the bromoacetyl group onto the 4-amino position of hippuric acid is typically achieved through an N-acylation reaction. The aromatic amine of 4-aminohippuric acid is sufficiently nucleophilic to react with an electrophilic bromoacetyl source. A common and effective strategy involves the use of bromoacetyl bromide or bromoacetyl chloride as the acylating agent. nih.gov

The choice of the bromoacetylating agent is critical for a successful synthesis. Bromoacetyl bromide and bromoacetyl chloride are the most common reagents for this purpose. nih.gov Bromoacetyl bromide is often preferred due to its higher reactivity. The reaction proceeds via a nucleophilic attack of the amino group of 4-aminohippuric acid on the carbonyl carbon of the bromoacetyl halide, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and release a halide ion.

The selection of a suitable base is also important. Tertiary amines, such as triethylamine (B128534) or pyridine, are frequently used as acid scavengers. google.com Alternatively, an aqueous solution of a weak inorganic base like sodium bicarbonate can be employed in a biphasic system, often referred to as the Schotten-Baumann reaction conditions.

A summary of common reagents used in the acylation of aromatic amines is presented in the table below.

| Acylating Agent | Base | Solvent | Typical Reaction Temperature |

| Bromoacetyl bromide | Pyridine, Triethylamine | Dichloromethane, Chloroform | 0 °C to room temperature |

| Bromoacetyl chloride | Sodium Bicarbonate, Sodium Carbonate | Water/Organic co-solvent | 0 °C to room temperature |

| Bromoacetic anhydride | None (can be autocatalytic) | Aprotic solvents (e.g., THF, Dioxane) | Room temperature |

Achieving selective N-acylation of 4-aminohippuric acid requires careful optimization of the reaction conditions to prevent O-acylation of the carboxylic acid group or di-acylation. The key parameters to control are temperature, the stoichiometry of the reactants, and the rate of addition of the acylating agent.

Conducting the reaction at low temperatures, typically between 0 °C and room temperature, helps to control the reactivity of the bromoacetylating agent and minimize side reactions. The slow, dropwise addition of the bromoacetyl halide to a solution of 4-aminohippuric acid and the base is a common practice to maintain a low concentration of the highly reactive acylating agent in the reaction mixture.

An excess of the amine substrate relative to the acylating agent can also favor mono-acylation. However, for complete conversion of the starting material, a slight excess of the acylating agent (e.g., 1.1 to 1.2 equivalents) is often used. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.

Precursor Chemistry and Intermediate Synthesis

The availability and purity of the starting materials are crucial for the successful synthesis of this compound. This section outlines the synthesis of the key precursor, 4-aminohippuric acid, and the preparation of bromoacetylating agents.

The synthesis of 4-aminohippuric acid itself is well-documented. A common laboratory-scale preparation involves the acylation of glycine (B1666218) with p-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group. The reduction can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst or by using a reducing metal such as tin or iron in an acidic medium. chemicalbook.com

The synthesis of analogues of 4-aminohippuric acid can be achieved by modifying the starting materials. For instance, using different amino acids in the initial acylation step would lead to analogues with variations in the glycine portion of the molecule. Similarly, derivatives of p-nitrobenzoic acid with different substituents on the aromatic ring can be used to produce a range of 4-aminohippuric acid analogues. The amino group of 4-aminohippuric acid can also be derivatized to form a variety of compounds, such as azo compounds and Schiff bases, demonstrating its versatility as a synthetic intermediate. rdd.edu.iq

The following table provides an overview of synthetic routes to 4-aminohippuric acid and its derivatives.

| Starting Materials | Reaction Type | Product |

| p-Nitrobenzoyl chloride, Glycine | Acylation, then Reduction | 4-Aminohippuric acid |

| 4-Aminohippuric acid, Aromatic aldehydes | Condensation | Schiff base derivatives |

| 4-Aminohippuric acid, Diazonium salts | Azo coupling | Azo derivatives |

| Substituted p-nitrobenzoyl chlorides, Glycine | Acylation, then Reduction | Substituted 4-aminohippuric acid analogues |

| p-Nitrobenzoyl chloride, Other amino acids | Acylation, then Reduction | 4-Aminohippuric acid analogues with modified amino acid side chains |

Bromoacetyl bromide and bromoacetyl chloride are the most common bromoacetylating agents. These reagents are commercially available but can also be prepared in the laboratory if needed. Bromoacetyl bromide can be synthesized from bromoacetic acid and a brominating agent such as phosphorus tribromide (PBr₃). The reaction involves the conversion of the carboxylic acid to the more reactive acid bromide.

Bromoacetic acid itself can be prepared via the Hell-Volhard-Zelinsky reaction, which involves the bromination of acetic acid in the presence of a catalytic amount of phosphorus. The resulting α-bromoacetic acid can then be converted to the acid bromide. It is important to handle these reagents with care as they are corrosive and lachrymatory.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of this compound and its subsequent reaction products are critical steps to ensure the desired product is obtained with high purity. The choice of purification method depends on the properties of the target compound, including its polarity, solubility, and stability.

Chromatographic Techniques:

Chromatography is a powerful and widely used technique for the purification of bromoacetylated compounds.

Flash Chromatography: This technique is often employed for the initial purification of the crude reaction mixture. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of an appropriate solvent system to separate the desired product from unreacted starting materials and byproducts mdpi.com. The choice of solvent system is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC (RP-HPLC) is a standard method for the purification of peptides and their derivatives, including bromoacetylated compounds scispace.com. A C18 or phenyl-hexyl column is commonly used as the stationary phase mdpi.com. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724), often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution nih.govchem17.com. The product is eluted by a gradient of the organic solvent.

Crystallization:

Crystallization is another effective method for purifying solid compounds. This technique relies on the principle that the desired compound will be less soluble in a particular solvent or solvent mixture at a lower temperature, leading to the formation of crystals, while impurities remain in the solution. For hippuric acid derivatives, crystallization from water or aqueous solvent mixtures can be an effective purification method lookchem.com. The selection of an appropriate solvent is key to successful crystallization and can be determined through small-scale solubility tests. Recrystallization from solvents like acetic acid or methylcyclohexane (B89554) has also been reported for similar bromoacetylated aromatic compounds.

Table 2: Common Purification Techniques and Conditions

| Technique | Stationary Phase | Typical Mobile Phase/Solvent | Principle |

| Flash Chromatography | Silica Gel mdpi.com | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | Separation based on polarity |

| Reversed-Phase HPLC | C18 or Phenyl-hexyl mdpi.comscispace.com | Water/Acetonitrile with 0.1% TFA nih.govchem17.com | Separation based on hydrophobicity |

| Crystallization | Not Applicable | Water lookchem.com, Acetic Acid, Methylcyclohexane | Differential solubility |

Chemical Reactivity and Derivatization Strategies

Mechanistic Investigations of Bromoacetyl Reactivity

The chemical behavior of Bromoacetyl-4-aminohippuric acid is dominated by the bromoacetyl group, an α-haloacetyl moiety known for its reactivity towards soft nucleophiles. The primary mechanism of reaction is nucleophilic substitution, where an electron-rich atom attacks the carbon adjacent to the bromine, displacing the bromide ion.

Nucleophilic Substitution Reactions with Biological Nucleophiles

The bromoacetyl group is an effective alkylating agent for several nucleophilic side chains found in proteins and other biological molecules. Its reactivity is most pronounced with the sulfhydryl (thiol) group of cysteine residues. Other biological nucleophiles, such as the imidazole (B134444) ring of histidine and the ε-amino group of lysine (B10760008), can also react, though generally under different conditions or at slower rates.

The reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the electrophilic methylene (B1212753) carbon of the bromoacetyl group, leading to the displacement of the bromide leaving group.

Table 1: Reactivity of the Bromoacetyl Group with Key Biological Nucleophiles

| Nucleophile (Functional Group) | Amino Acid Example | Product | General Reaction Conditions |

|---|---|---|---|

| Sulfhydryl (Thiol) | Cysteine | Thioether | Favored at neutral to slightly alkaline pH (7.0-9.0) |

| Imidazole | Histidine | N-alkylated imidazole | Slower reaction, can occur at neutral pH but may require extended time |

Formation of Stable Covalent Linkages (e.g., Thioether Bonds)

One of the most significant reactions of the bromoacetyl group is its ability to form highly stable covalent bonds with sulfhydryl groups. The reaction with a cysteine residue results in the formation of a thioether linkage, which is irreversible under typical physiological conditions. nih.govgoogle.com This stability is crucial for applications requiring permanent labeling or cross-linking of molecules, such as in the development of peptide-protein conjugates or cyclic peptides. nih.gov The resulting S-carboxymethylcysteine derivative can be quantified by amino acid analysis after acid hydrolysis, providing a method to assess the extent of the reaction. nih.gov

Influence of Reaction Environment on Bromoacetyl Group Specificity

The specificity of the bromoacetyl group's reaction is highly dependent on the pH of the environment. google.com By controlling the pH, the reaction can be directed primarily towards the most nucleophilic species available.

At neutral to slightly alkaline pH (e.g., 7.0-8.5): The sulfhydryl group of cysteine (with a pKa typically around 8.5) is sufficiently deprotonated to its more reactive thiolate form (RS⁻). At this pH, it reacts much faster with the bromoacetyl group than other potential nucleophiles like the imidazole ring of histidine or amino groups. nih.gov

At higher pH (e.g., > 8.5-9.0): As the pH increases, primary amines, such as the side chain of lysine, become deprotonated and more nucleophilic. nih.gov Under these conditions, the bromoacetyl group can react with both thiols and amines, leading to a loss of specificity. researchgate.net

At acidic pH (e.g., < 7.0): The reaction with sulfhydryl groups is significantly slowed as the concentration of the reactive thiolate anion decreases. google.com

Therefore, to achieve selective labeling of cysteine residues, reactions are typically performed at a pH around 7.4. Studies have shown a significant kinetic discrimination (2-3 orders of magnitude in rate constants) between the reaction of bromoacetyl groups with thiols versus other nucleophiles at pH 6.5. nih.gov

Derivatization of the Aminohippuric Acid Core Structure

The 4-aminohippuric acid portion of the molecule contains two primary sites for derivatization: the terminal carboxylic acid and the aromatic amine. nih.govwikipedia.org These functionalities allow for the attachment of various labels, linkers, or other molecules of interest.

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for chemical modification, most commonly through esterification or amidation.

Esterification: The carboxyl group can be converted to an ester. This is often achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by using alkylating agents like fluorescent alkyl halides. thermofisher.comgoogle.com This modification can be used to alter solubility or to introduce a reporter group.

Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form a stable amide bond. This reaction is typically facilitated by activating the carboxyl group with coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) or by converting it to a more reactive species like an acyl chloride. thermofisher.comnih.gov This strategy is widely used to conjugate peptides or other amine-containing molecules.

Derivatizations at the Amine Functionality

The aromatic amine at position 4 of the hippuric acid core is also available for modification, primarily through acylation or alkylation.

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form an amide. A well-documented example is the acetylation of p-aminohippuric acid to form N-acetyl-p-aminohippuric acid, a known metabolite. nih.govnih.gov This type of modification can alter the electronic properties and biological interactions of the molecule.

Alkylation: The amine can undergo reactions with various alkylating agents. Additionally, specific derivatization reagents that target primary amines, such as 2,4-Dinitrofluorobenzene (DNFB) or 9-Fluorenyl methyl chloroformate (FMOC-Cl), can be used to introduce specific tags for analytical purposes. creative-proteomics.com

Table 2: Potential Derivatization Strategies for the 4-Aminohippuric Acid Core

| Functional Group | Reaction Type | Common Reagents | Resulting Derivative |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol) + Acid Catalyst | Methyl Ester |

| Carboxylic Acid | Amidation | Amine + Carbodiimide (e.g., DCC) | N-Substituted Amide |

| Aromatic Amine | Acylation | Acetic Anhydride | N-Acetyl Amide |

Exploration of Intramolecular Cyclization and Intermolecular Polymerization Potential

The unique molecular architecture of this compound, featuring both a reactive electrophilic bromoacetyl group and a nucleophilic secondary amine within the same molecule, presents significant potential for both intramolecular cyclization and intermolecular polymerization. These competing reaction pathways are governed by factors such as reaction conditions, concentration, and the presence of catalysts.

Intramolecular Cyclization

Intramolecular cyclization of this compound is a highly probable reaction pathway, driven by the proximity of the nucleophilic secondary amine to the electrophilic α-carbon of the bromoacetyl group. This reaction is anticipated to proceed via an intramolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the secondary nitrogen atom attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.

This cyclization would result in the formation of a six-membered heterocyclic ring, specifically a piperazin-2-one (B30754) derivative. The expected product is N-(4-(2-oxopiperazin-1-yl)benzoyl)glycine. The reaction is typically favored under dilute conditions to minimize intermolecular interactions.

Plausible Intramolecular Cyclization Reaction:

Research on analogous N-(bromoacetyl)-N'-substituted diamines has demonstrated the facility of such intramolecular cyclizations to form piperazinone structures. nih.gov Studies have shown that the reaction of 1-thia-4,7-diazacyclononane with bromoacetyl bromide unexpectedly affords a cyclized product, highlighting the favorability of forming such ring systems. nih.gov The synthesis of piperazinones through the reaction of alkyl 3-bromo-3-nitroacrylates with 1,2-diaminoethane further supports the feasibility of forming six-membered heterocyclic rings from acyclic precursors with appropriately positioned reactive groups. researchgate.net

Hypothetical Reaction Parameters for Intramolecular Cyclization:

| Parameter | Condition | Expected Outcome |

| Solvent | Aprotic polar (e.g., DMF, Acetonitrile) | Facilitates SN2 reaction |

| Base | Non-nucleophilic weak base (e.g., K2CO3, Et3N) | Neutralizes HBr byproduct |

| Concentration | High dilution (<0.01 M) | Favors intramolecular over intermolecular reaction |

| Temperature | Room temperature to mild heating (25-60 °C) | Provides activation energy without promoting side reactions |

Intermolecular Polymerization

Under conditions of higher concentration, intermolecular reactions become more probable, leading to the formation of polymeric chains. In this scenario, the nucleophilic secondary amine of one this compound molecule attacks the electrophilic bromoacetyl group of another molecule. This process can repeat, leading to the formation of a linear polymer.

The resulting polymer would feature repeating units of 4-aminohippuric acid linked by acetyl groups, forming a polyamide-like structure. The degree of polymerization and the properties of the resulting polymer would be dependent on the reaction conditions, including monomer concentration, temperature, and reaction time.

Plausible Intermolecular Polymerization Reaction:

The propensity of N-bromoacetyl-modified peptides to undergo self-polymerization has been documented. nih.gov These reactions typically proceed through the interaction of a nucleophilic group (such as a sulfhydryl group from a cysteine residue) with the bromoacetyl moiety of another peptide molecule. nih.gov This serves as a strong precedent for the potential intermolecular polymerization of this compound, where the secondary amine acts as the nucleophile. The development of reagents like Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) for the synthesis of peptide polymers further underscores the utility of the bromoacetyl group in polymerization reactions. google.com

Hypothetical Polymerization Conditions and Expected Polymer Properties:

| Condition | Value | Influence on Polymer |

| Monomer Concentration | > 0.1 M | Promotes intermolecular chain growth |

| Reaction Temperature | 50-100 °C | Increases reaction rate and degree of polymerization |

| Initiator | Not strictly required (self-polymerization) | Base can catalyze the reaction |

| Resulting Polymer | Poly(N-acetyl-4-aminohippuric acid) | Expected to be a polyamide with potential for further functionalization |

| Molecular Weight | Dependent on reaction time and conditions | Could range from oligomers to high molecular weight polymers |

Advanced Applications in Chemical Biology and Medicinal Chemistry Research

Investigation as a Component in Targeted Delivery Systems

There is no published research investigating Bromoacetyl-4-aminohippuric acid as a component in targeted delivery systems.

No studies on the design, synthesis, or application of this compound as a linker in Proteolysis Targeting Chimeras (PROTACs) have been found in the scientific literature.

The exploration of this compound as a precursor for linkers in Antibody-Drug Conjugates (ADCs) has not been reported in any scientific publications to date.

Development as a Chemical Probe for Biological Targets

There is no evidence in the scientific literature of this compound being developed or utilized as a chemical probe for the identification or characterization of biological targets.

Affinity Labeling for Proteomics Research

Affinity labeling is a powerful technique used to identify and characterize specific proteins within a complex biological sample. This compound, particularly in its radiolabeled form such as bromoacetyl-p-amino[3H]hippuric acid, serves as an effective affinity probe. nih.gov This compound can be used to covalently label proteins, allowing for their identification and the study of their roles in biological processes.

In proteomics research, this approach has been instrumental in identifying membrane proteins. For instance, studies on rat kidney brush-border membranes have utilized bromoacetyl-p-amino[3H]hippuric acid to covalently bind to proteins. nih.gov Subsequent analysis using SDS-polyacrylamide gel electrophoresis revealed that the probe specifically attached to proteins with particular molecular masses. nih.gov This specificity allows researchers to isolate and identify proteins that interact with the hippurate moiety, providing insights into their function. The introduction of non-canonical amino acids with bioorthogonal chemical handles is a related strategy that expands the toolkit for labeling and identifying proteins in proteomics. researchgate.net

Table 1: Proteins Identified by Affinity Labeling with Bromoacetyl-p-amino[3H]hippuric acid in Rat Kidney Brush-Border Membranes

| Labeled Protein Molecular Mass | Potential Identification |

| 28 kDa | Organic Anion Transport System Component nih.gov |

| 63 kDa | Organic Anion Transport System Component nih.gov |

| 98 kDa | Organic Anion Transport System Component nih.gov |

| >150 kDa | Membrane Protein nih.gov |

This table summarizes the molecular masses of proteins covalently labeled by bromoacetyl-p-amino[3H]hippuric acid, as identified in studies of rat kidney brush-border membrane vesicles.

Probes for Studying Organic Anion Transporter (OAT) Interactions

The structural similarity of this compound to p-aminohippuric acid (PAH), a classic substrate of organic anion transporters (OATs), makes it an excellent probe for studying these transporters. nih.govsigmaaldrich.com OATs are crucial for the transport of a wide range of endogenous and exogenous substances, including drugs and toxins, primarily in the kidney. guidetopharmacology.orgportacelltec.de

This compound acts as an irreversible inhibitor of PAH uptake in kidney brush-border membrane vesicles. nih.govnrcki.ru The inhibition is dependent on both the concentration of the probe and the duration of the treatment. nih.govnrcki.ru For example, treating brush-border membranes with a 1 mM concentration of bromoacetyl-p-aminohippurate for 1.5 hours can lead to a 100% irreversible inhibition of PAH transport. nih.govnrcki.ru This irreversible binding is due to the covalent modification of the transporter proteins by the bromoacetyl group.

The use of this probe, in conjunction with other OAT inhibitors like probenecid (B1678239) and 4-acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid (SITS), has helped to identify specific membrane proteins that are likely components of the organic anion transport system. nih.gov These studies are fundamental to understanding the molecular mechanisms of renal transport and drug interactions.

Role in Peptide and Protein Engineering Research

The chemical properties of bromoacetyl derivatives are highly valuable in the field of peptide and protein engineering. The bromoacetyl group serves as a versatile chemical handle that can be strategically introduced into synthetic peptides to facilitate specific modifications.

Introduction of Chemical Handles into Synthetic Peptides

A key application of bromoacetyl groups in peptide synthesis is to create specific reaction sites. A specially designed amino acid derivative, Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL), can be incorporated into peptides during solid-phase peptide synthesis. google.comgoogle.com This allows for the precise placement of a bromoacetyl group on the side chain of a lysine (B10760008) residue at any desired position within the peptide sequence. google.comgoogle.com

This bromoacetyl moiety acts as a sulfhydryl-selective "chemical handle." google.comgoogle.com It can readily react with free sulfhydryl groups (present in cysteine residues) on other molecules to form stable thioether linkages. nih.gov This method has been used to create peptide-protein conjugates, which are useful for developing immunogens and other therapeutic agents. nih.govnih.gov The N-bromoacetyl-derivatized peptides are stable and can be synthesized using standard automated peptide synthesizers. nih.gov

Facilitation of Peptide Cyclization and Multimerization Studies

The reactive nature of the bromoacetyl handle is also exploited to control the structure of synthetic peptides, enabling both cyclization and multimerization.

Peptide Cyclization: When a peptide is synthesized to contain both a bromoacetyl-modified residue (like BBAL) and a cysteine residue, an intramolecular reaction can occur. google.comgoogle.com The sulfhydryl group of the cysteine attacks the bromoacetyl group, forming a stable thioether bond that results in a cyclic peptide. google.com Research has shown that the propensity for cyclization is influenced by the number of amino acids separating the two reactive groups, with a spacer of 4 to 6 residues often favoring cyclization. google.com Peptide cyclization is a widely used strategy to improve the conformational rigidity, stability, and biological activity of peptides. nih.govmdpi.com

Peptide Multimerization: If the reaction between the bromoacetyl group and a cysteine residue occurs between two separate peptide molecules (intermolecularly), it leads to the formation of peptide polymers or multimers. google.comgoogle.com By controlling the concentration of the peptide monomers in neutral pH buffers, the reaction can be directed towards either cyclization (at lower concentrations) or polymerization (at higher concentrations). nih.gov This technique allows for the creation of linear peptide polymers with molecular weights that can exceed 30 kDa. google.com Peptide multimerization is a strategy employed to enhance the avidity and in vivo stability of therapeutic peptides. mdpi.com

Advanced Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the isolation and quantitative analysis of Bromoacetyl-4-aminohippuric acid from synthesis reaction mixtures or biological samples. The choice of technique is dictated by the physicochemical properties of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful optimization of several parameters to achieve adequate separation and detection.

A common approach for a compound with the polarity of this compound would be reversed-phase HPLC. A C18 column is often the stationary phase of choice, providing a non-polar environment for the separation of moderately polar compounds. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govtci-thaijo.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound would exhibit significant absorbance, likely around 254 nm or 280 nm. nih.gov For quantitative analysis, a calibration curve is constructed using standards of known concentrations.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12-15 minutes |

This table presents a hypothetical HPLC method. Actual parameters may vary based on the specific instrument and column used.

Capillary Electrophoresis (CE) for Compound Purity Assessment

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for assessing the purity of a compound. nih.govchromatographyonline.com CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule. chromatographyonline.com For this compound, which possesses a carboxylic acid group, Capillary Zone Electrophoresis (CZE) would be a suitable mode.

In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE), often a phosphate (B84403) or borate (B1201080) buffer at a specific pH. The sample is injected into the capillary, and a high voltage is applied. The negatively charged this compound (at a pH above its pKa) would migrate towards the anode, but the electroosmotic flow (EOF) typically carries all species towards the cathode at different velocities, resulting in separation. chromatographyonline.com CE can provide very sharp peaks, allowing for the resolution of closely related impurities. nih.gov

Table 2: Representative Capillary Electrophoresis Conditions for Purity Analysis

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Sodium phosphate buffer, pH 7.4 |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

This table illustrates potential CE conditions. Optimization would be required for a specific application.

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. It is often coupled with a separation technique like HPLC (LC-MS).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. nih.gov For this compound, ESI would typically produce protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. The high accuracy of modern mass spectrometers allows for the determination of the elemental composition from the exact mass.

In a typical ESI-MS experiment, the analyte solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. plos.orgresearchgate.net For this compound, the [M+H]⁺ or [M-H]⁻ ion would be isolated in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID).

The fragmentation pattern would be characteristic of the molecule's structure. For instance, cleavage of the amide bonds and the loss of the bromoacetyl group would be expected fragmentation pathways. Analyzing these fragments allows for the confirmation of the connectivity of the different structural motifs within the molecule.

Table 3: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

| Ion Type | Precursor Ion (m/z) | Major Product Ions (m/z) | Inferred Neutral Loss / Fragment |

| [M+H]⁺ | 315/317 | 195 | Loss of bromoacetyl group (Br-CH₂-CO) |

| 120 | 4-Aminobenzoyl fragment | ||

| 76 | Glycine (B1666218) fragment | ||

| [M-H]⁻ | 313/315 | 235/237 | Loss of glycine (C₂H₃NO₂) |

| 193 | 4-Aminohippuric acid fragment |

The m/z values are theoretical and based on the most common isotopes. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), leading to M and M+2 peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules in solution. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) would be employed.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling. The aromatic protons, the methylene (B1212753) protons of the glycine and bromoacetyl groups, and the amide protons would all have characteristic chemical shifts.

¹³C NMR: Would show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons.

2D NMR: Experiments like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure. researchgate.net

The collective data from these NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the proposed structure of this compound. nih.gov

Spectrophotometric and Fluorometric Assays for Quantitative Determination

The quantitative analysis of this compound, while not extensively documented, can be approached using established spectrophotometric and fluorometric methods developed for its parent compound, 4-aminohippuric acid (PAH), and other primary amines. These techniques offer the requisite sensitivity and selectivity for the determination of such compounds in various matrices. Methodologies often rely on derivatization reactions that introduce a chromophore or fluorophore, enabling detection at specific wavelengths.

Spectrophotometric methods for the quantification of aromatic amines frequently involve diazotization followed by a coupling reaction to produce a highly colored azo dye. Another common approach is the use of reagents that form colored charge-transfer complexes with the analyte. For instance, a method for 4-aminobenzoic acid (PABA), a structurally related compound, utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a π-acceptor to form a colored complex. researchgate.net95.179.195 This reaction, quantified at 474 nm, demonstrates a linear relationship between absorbance and concentration over a defined range. researchgate.net95.179.195 Similarly, reagents like p-dimethylaminobenzaldehyde (DAB) and p-dimethylaminocinnamaldehyde (DAC) have been successfully employed to create colored derivatives of p-aminosalicylic acid (PAS), another related amine, for spectrophotometric analysis. bioline.org.br These derivatives exhibit significant bathochromic shifts, allowing for measurement in the visible region, away from potential interferences. bioline.org.br

Fluorometric assays, known for their superior sensitivity, are particularly well-suited for trace-level quantification. These methods typically involve a pre-column derivatization step in high-performance liquid chromatography (HPLC) to attach a fluorescent tag to the amine. A variety of reagents have been developed for this purpose, including o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F). thermofisher.comresearchgate.net For example, NBD-F reacts with amino compounds to yield highly fluorescent derivatives that can be excited at approximately 470 nm with emission maxima around 530 nm. researchgate.net The use of such reagents in conjunction with HPLC provides both selective separation and sensitive detection. nih.govspkx.net.cnmdpi.com

Furthermore, the intrinsic fluorescence of some parent molecules can be enhanced for analytical purposes. For example, the fluorescence signal of PAH has been shown to be significantly enhanced in the presence of β-cyclodextrin, which is attributed to the formation of a host-guest inclusion complex. rsc.org This approach offers a direct and sensitive spectrofluorometric method for the determination of PAH. rsc.org

The applicability of these methods to this compound would necessitate experimental validation to account for the influence of the bromoacetyl group on the compound's reactivity and spectral characteristics. However, the foundational principles of these assays provide a solid starting point for the development of robust analytical protocols.

Table 1: Spectrophotometric Methods for Related Aromatic Amines

| Analyte | Reagent | Wavelength (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|---|

| 4-Aminobenzoic acid (PABA) | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 474 | 5-90 | Not Reported |

| p-Aminosalicylic acid (PAS) | p-Dimethylaminobenzaldehyde (DAB) | 460 | 0.4-2.0 | 2.4 x 10⁴ |

| p-Aminosalicylic acid (PAS) | p-Dimethylaminocinnamaldehyde (DAC) | 555 | 0.4-2.0 | 3.8 x 10⁴ |

Table 2: Fluorometric Derivatization Reagents for Primary Amines

| Reagent | Excitation λ (nm) | Emission λ (nm) | Comments |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | ~340 | ~455 | Reacts with primary amines in the presence of a thiol. |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | ~265 | ~315 | Reacts with both primary and secondary amines. |

| 4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) | 467-472 | 524-541 | Forms highly fluorescent derivatives with primary and secondary amines. |

Computational and Theoretical Studies

Quantum Chemical Calculations of Reactivity and Electron Density Distribution

No quantum chemical calculation studies, such as those using Density Functional Theory (DFT), were found for Bromoacetyl-4-aminohippuric acid. These calculations are crucial for understanding the electronic properties of a molecule, which govern its reactivity.

For a covalent inhibitor like this compound, quantum chemical methods could be used to:

Calculate the partial atomic charges and electron density distribution to identify the most electrophilic sites susceptible to nucleophilic attack.

Determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to assess its chemical reactivity.

Model the reaction mechanism of covalent bond formation with a nucleophilic amino acid residue (e.g., cysteine or histidine) in the target protein, including the calculation of activation energy barriers. mdpi.com

Without such studies, a detailed, quantitative understanding of its reactivity remains undetermined from a theoretical standpoint.

Structure-Activity Relationship (SAR) Derivation from Computational Models

There are no available computational models detailing the Structure-Activity Relationships (SAR) for this compound and its analogues. Computational SAR studies typically involve analyzing a series of related compounds to determine how modifications to the chemical structure affect biological activity. This process helps in designing more potent and selective inhibitors. nih.gov

For this compound, computational SAR could explore:

The role of the bromoacetyl group as the "warhead" for covalent modification.

The importance of the 4-aminohippuric acid scaffold for molecular recognition and initial non-covalent binding within the transporter's active site.

The effects of modifying the linker between the aromatic ring and the glycine (B1666218) moiety.

As no such computational studies have been reported in the search results, the SAR for this compound has not been computationally derived.

Prediction of Binding Affinities and Selectivity for Biological Macromolecules

Direct computational predictions of the binding affinity (e.g., binding free energy) and selectivity of this compound for its target transporters are not available. Methods like free energy perturbation (FEP) or thermodynamic integration (TI), often used in conjunction with MD simulations, can provide quantitative predictions of binding affinity. mdpi.com

These computational approaches would be instrumental in understanding why this molecule targets specific proteins in the organic anion transport system and could help in predicting potential off-target interactions. nih.gov While it is known to covalently bind proteins of specific molecular weights, the energetic basis for this selectivity has not been explored through computational means in the available literature. chemrxiv.org

Future Directions and Emerging Research Avenues

Integration into High-Throughput Screening Platforms

The development of robust high-throughput screening (HTS) assays is a cornerstone of modern drug discovery and chemical biology. nih.govrsc.org Bromoacetyl-4-aminohippuric acid's reactive nature makes it a compelling candidate for integration into various HTS platforms, particularly for the discovery of covalent inhibitors.

Covalent Ligand Screening:

The bromoacetyl group is a well-established electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues on proteins, most notably cysteine. nih.gov This reactivity can be harnessed in HTS campaigns to identify novel covalent modulators of protein function. By incorporating this compound into electrophilic fragment libraries, researchers can screen for its ability to irreversibly bind to and modulate the activity of therapeutic targets. nih.govnomuraresearchgroup.com The hippuric acid scaffold provides a unique chemical space to explore compared to more common backbones used in covalent inhibitor design.

Activity-Based Protein Profiling (ABPP):

ABPP is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. nih.govuu.nlresearchgate.netuark.edu this compound could be adapted into an activity-based probe. By conjugating a reporter tag (e.g., a fluorophore or biotin) to the 4-aminohippuric acid moiety, the resulting probe could be used in competitive HTS assays to identify small molecules that bind to the active site of a target enzyme. nih.gov This approach would enable the screening of large compound libraries for novel enzyme inhibitors in a native biological context.

| Screening Platform | Application of this compound | Potential Outcomes |

| Covalent Ligand Screening | As a component of an electrophilic fragment library. | Identification of novel covalent inhibitors targeting specific proteins. |

| Activity-Based Protein Profiling (ABPP) | As a scaffold for developing tagged chemical probes. | Discovery of enzyme inhibitors through competitive screening assays. |

Development of Novel Research Toolkits based on this compound

The unique combination of a reactive group and a biocompatible scaffold in this compound makes it an ideal foundation for the development of sophisticated research toolkits for chemical biology.

Affinity-Based Probes:

The core structure of this compound can be chemically modified to generate a suite of affinity-based probes. For instance, by attaching different recognition motifs to the 4-amino group, probes with varying target specificities can be synthesized. These probes, armed with the bromoacetyl warhead, could be used for:

Target Identification and Validation: Immobilizing this compound derivatives on a solid support (e.g., agarose (B213101) beads) would facilitate affinity purification of binding proteins from cell lysates, aiding in the identification of new drug targets. nih.gov

Mapping Drug-Binding Sites: By covalently modifying a target protein, these probes can be used in conjunction with mass spectrometry to pinpoint the specific amino acid residues involved in binding, providing valuable structural information for drug design.

Proximity-Inducing Chemical Tools:

The field of induced proximity, which includes technologies like Proteolysis Targeting Chimeras (PROTACs), is a rapidly expanding area of drug discovery. drugdiscoverychemistry.com this compound could serve as a versatile handle for constructing novel proximity-inducing molecules. By linking it to a ligand for a protein of interest and a ligand for an E3 ubiquitin ligase, the resulting molecule could induce the degradation of the target protein. The bromoacetyl group would ensure irreversible binding to the target, potentially leading to more sustained and potent degradation. drugdiscoverychemistry.com

| Research Toolkit Component | Function | Application |

| Affinity-Based Probes | Covalent capture of interacting proteins. | Target identification, validation, and binding site mapping. |

| Proximity-Inducing Molecules | Induction of protein degradation or other proximity-driven events. | Targeted protein knockdown and study of protein-protein interactions. |

Exploration in Material Science for Biocompatible Conjugates

The functionalization of biomaterial surfaces is a critical strategy for enhancing their biocompatibility and directing cellular responses. researchgate.netresearchgate.net The properties of this compound lend themselves to applications in this area.

Surface Functionalization of Biomaterials:

The bromoacetyl group can be used to covalently attach this compound to surfaces that have been pre-functionalized with nucleophilic groups, such as thiols. researchgate.netelsevierpure.com This allows for the creation of surfaces with tailored properties. The 4-aminohippuric acid moiety, being a derivative of a natural metabolite, is expected to exhibit good biocompatibility. Furthermore, the terminal amino group can serve as an attachment point for other biomolecules, such as peptides, growth factors, or antimicrobial agents, to create multifunctional biomaterial coatings. nih.govnih.gov

Development of Hydrogels and Scaffolds:

This compound can be explored as a cross-linking agent in the formation of hydrogels for tissue engineering applications. By reacting with thiol-containing polymers, it can form stable thioether cross-links, leading to the formation of biocompatible hydrogels. The properties of these hydrogels, such as stiffness and degradability, could be tuned by varying the concentration of the cross-linker. The incorporated 4-aminohippuric acid could also provide cues for cell attachment and growth.

Advanced Methodologies for in situ Bioconjugation Studies

Understanding biological processes in their native environment is a major goal of chemical biology. The development of methods for in situ bioconjugation is key to achieving this.

Live-Cell Imaging Probes:

By attaching a fluorophore to this compound, it can be converted into a probe for live-cell imaging. The bromoacetyl group would allow for the covalent labeling of specific cellular targets, enabling their visualization and tracking in real-time. This could provide insights into protein localization, trafficking, and dynamics within living cells.

Chemoproteomic Profiling in Native Environments:

Future research could focus on applying this compound-based probes for chemoproteomic profiling directly within living cells or even whole organisms. This would involve the development of cell-permeable probes that can react with their targets in situ. Subsequent lysis and analysis would provide a snapshot of protein activity in a truly native context, offering a more accurate picture of cellular function than traditional in vitro methods. nih.gov

| Methodology | Application of this compound | Research Goal |

| Live-Cell Imaging | As a scaffold for fluorescent probes. | Real-time visualization of protein dynamics in living cells. |

| In situ Chemoproteomics | As a cell-permeable reactive probe. | Profiling protein activity and covalent ligand binding in a native cellular environment. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bromoacetyl-4-aminohippuric acid with high purity?

- Methodological Answer : Synthesis typically involves coupling 4-aminohippuric acid with bromoacetyl bromide under controlled alkaline conditions (pH 8–9) to minimize hydrolysis. Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, gradient elution with acetonitrile/water) ensures high purity. Characterization by H/C NMR and FT-IR confirms the amide bond formation and absence of unreacted precursors .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm the presence of the bromoacetyl group (δ ~3.8 ppm for CHBr in H NMR) and aromatic protons from the hippuric acid moiety.

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z corresponding to CHBrNO).

- Elemental Analysis : Ensure C, H, N, and Br percentages align with theoretical values (±0.3% tolerance) .

Q. What experimental conditions are critical for maintaining the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should assess pH and temperature effects. For example:

- pH Stability : Perform kinetic assays in buffers (pH 2–9) at 25°C, monitoring degradation via HPLC. The compound is prone to hydrolysis at extremes (pH < 3 or > 8).

- Temperature Sensitivity : Store lyophilized samples at -20°C; avoid prolonged exposure to >40°C in solution .

Advanced Research Questions

Q. How can researchers design a pharmacokinetic study for this compound in preclinical models?

- Methodological Answer :

- Dosing : Administer via intravenous or oral routes (e.g., 10–50 mg/kg in rodents).

- Sampling : Collect plasma/tissues at timed intervals (0.5–24 hrs post-dose).

- Analytical Quantification : Use LC-MS/MS with a stable isotope-labeled internal standard (e.g., C-hippuric acid) for sensitivity (LOQ ≤1 ng/mL).

- Data Modeling : Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate AUC, C, and half-life .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Metabolite Screening : Use hepatocyte incubations or microsomal assays to identify active/inactive metabolites that may explain in vivo activity discrepancies.

- Protein Binding Assays : Measure plasma protein binding (equilibrium dialysis) to assess bioavailability differences.

- Dose-Response Re-evaluation : Adjust in vitro concentrations to reflect in vivo free drug levels .

Q. How should researchers address contradictory data in studies investigating the compound’s mechanism of action?

- Methodological Answer :

- Target Validation : Combine orthogonal approaches (e.g., siRNA knockdown, CRISPR-Cas9 gene editing, and competitive binding assays) to confirm target specificity.

- Pathway Analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to identify off-target effects or compensatory pathways.

- Reproducibility Checks : Replicate experiments across independent labs with standardized protocols (e.g., ICH Q2(R1) guidelines for analytical methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.